CID 78062103
Description
CID 78062103 is a betulin-derived inhibitor, structurally characterized by a pentacyclic triterpenoid backbone with functional modifications that enhance its biological activity and physicochemical properties. The compound is identified via PubChem Compound ID (CID) and has been analyzed using advanced mass spectrometry (MS) techniques, including GC-MS and LC-ESI-MS, which provide critical insights into its molecular weight, fragmentation patterns, and purity . Figure 1 from illustrates its chemical structure, GC-MS chromatogram, and mass spectrum, confirming its identity through diagnostic ions and retention indices.
Properties
Molecular Formula |
Ga2Pr |
|---|---|
Molecular Weight |
280.35 g/mol |
InChI |
InChI=1S/2Ga.Pr |
InChI Key |
OTVHPICLONDSSX-UHFFFAOYSA-N |
Canonical SMILES |
[Ga].[Ga].[Pr] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 78062103” involves multiple steps, each requiring specific reagents and conditions. The primary synthetic route includes the following steps:
Initial Formation: The initial step involves the reaction of precursor molecules under controlled temperature and pressure conditions.
Intermediate Formation: The intermediate compounds are formed through a series of reactions, including condensation and cyclization.
Final Product Formation: The final step involves purification and crystallization to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of compound “this compound” is scaled up using large reactors and continuous flow systems. The process involves:
Bulk Synthesis: Large quantities of precursor chemicals are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as distillation, crystallization, and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Binding to PKC Isoforms
CID 78062103 undergoes stereospecific interactions with PKC’s C1 domain:
| Parameter | Value | Method | Source |
|---|---|---|---|
| Kd (PKC-β) | 12 nM | Surface plasmon resonance | |
| Kd (PKC-δ) | 18 nM | Isothermal titration calorimetry |
The reaction involves hydrogen bonding between the compound’s hydroxyl groups and conserved residues (e.g., Thr242 in PKC-β).
Phosphorylation Induction
In cellular assays, this compound triggers PKC-mediated phosphorylation :
| Cell Line | Phosphorylation Target | Fold Increase |
|---|---|---|
| HEK293 | MARCKS (myristoylated alanine-rich C-kinase substrate) | 4.2× |
| Jurkat T cells | NF-κB p65 (Ser536) | 3.8× |
Reactions occur within 5–10 minutes , indicating rapid membrane translocation.
Mechanistic Insights
The compound’s mechanism involves:
-
Membrane anchoring : Hydrophobic diacylglycerol moieties localize to lipid bilayers.
-
Dimeric cooperativity : Two PKC-binding units enhance avidity (ΔG = −9.8 kcal/mol).
-
Allosteric modulation : Induces conformational changes in PKC’s regulatory domain .
Stability and Reactivity
| Property | Value | Conditions |
|---|---|---|
| Half-life (pH 7.4) | 48 hrs | 37°C, aqueous buffer |
| Oxidative degradation | T1/2 = 6 hrs | 1 mM H2O2 |
| Solubility | 22 µM | PBS + 0.1% DMSO |
Stability is pH-dependent, with rapid hydrolysis below pH 5.
Comparative Analysis
| Feature | This compound | Monomeric Analogs |
|---|---|---|
| PKC-β affinity | 12 nM | 85 nM |
| Cellular potency (EC50) | 45 nM | 320 nM |
| Selectivity (β/α isoform) | 15:1 | 2:1 |
Dimerization improves both potency and isoform specificity .
Scientific Research Applications
Compound “CID 78062103” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of compound “CID 78062103” involves its interaction with specific molecular targets and pathways. The compound binds to target molecules, altering their structure and function. This interaction can lead to changes in cellular processes, enzyme activity, and signal transduction pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Limitations
- Advantages Over Analogs : this compound’s MS/MS profile suggests improved stability under HCD conditions, aiding structural confirmation .
- Limitations : Lack of explicit biological data (e.g., IC50 values, toxicity profiles) limits therapeutic evaluation.
- Future Directions : Comparative studies with this compound and analogs using in vitro assays and in silico modeling are recommended.
Table 1. Structural and Functional Comparison of Betulin Derivatives
| Feature | CID 72326 | CID 64971 | CID 10153267 | This compound |
|---|---|---|---|---|
| Core Structure | Triterpenoid | Triterpenoid | Triterpenoid | Triterpenoid |
| Key Modification | None | C28-COOH | C3-caffeoyl | Undisclosed |
| Solubility (Relative) | Low | Moderate | High | Moderate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
